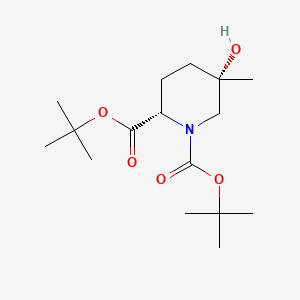
ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with hydroxy and methyl groups, along with two tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate typically involves the reaction of a piperidine derivative with tert-butyl esters. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine ring . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can regenerate the hydroxy group.
Scientific Research Applications
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. The presence of the tert-butyl ester groups can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Ditert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles and has similar applications in asymmetric synthesis.
Uniqueness
Ditert-butyl (2S,5S)-5-hydroxy-5-methyl-piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H29NO5 |
|---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
ditert-butyl (2S,5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11-,16-/m0/s1 |
InChI Key |
SALOJNIUSZBZOH-ZBEGNZNMSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















